molecular formula C16H33O3P B10756666 (1R)-Menthyl hexyl phosphonate group

(1R)-Menthyl hexyl phosphonate group

Cat. No.: B10756666
M. Wt: 304.40 g/mol
InChI Key: WAVIZOVSJOXCKT-OWCLPIDISA-N
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Description

The (1R)-Menthyl hexyl phosphonate group is a chiral organophosphorus compound of significant interest in biochemical and enzymatic research. With the molecular formula C16H33O3P and an average molecular weight of 304.405 g/mol, this molecule is characterized by its specific (1R) stereochemistry, which is critical for its interactions with biological targets . Its primary research value lies in its role as an enzyme inhibitor. The compound is identified as an inhibitor of human acetylcholinesterase, an enzyme essential for neurotransmitter breakdown, making it a relevant tool for neurochemical studies . Furthermore, research on chiral alkylphosphonates of this class has demonstrated their importance in investigating the catalytic mechanisms and stereoselectivity of digestive lipases, including human gastric lipase (HGL) and human pancreatic lipase (HPL) . These studies are fundamental for understanding fat digestion and have implications for developing anti-obesity strategies. The mechanism of action for such phosphonates often involves mimicking the transition state of ester hydrolysis, leading to the formation of covalent or high-affinity complexes with the active site serine residue of the target enzymes . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the scientific literature, including entries in public databases like PubChem (CID 446980) and DrugBank (DB08200), for further structural and biochemical data .

Properties

Molecular Formula

C16H33O3P

Molecular Weight

304.40 g/mol

IUPAC Name

hexyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphinic acid

InChI

InChI=1S/C16H33O3P/c1-5-6-7-8-11-20(17,18)19-16-12-14(4)9-10-15(16)13(2)3/h13-16H,5-12H2,1-4H3,(H,17,18)/t14-,15+,16-/m1/s1

InChI Key

WAVIZOVSJOXCKT-OWCLPIDISA-N

Isomeric SMILES

CCCCCCP(=O)(O)O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C

Canonical SMILES

CCCCCCP(=O)(O)OC1CC(CCC1C(C)C)C

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

The (1R)-menthyl hexyl phosphonate group has been investigated for its role as a precursor or active ingredient in drug development. Its structural characteristics allow it to function effectively in various therapeutic contexts:

  • Antiviral Agents : Research has shown that modifications of phosphonate groups can enhance the bioavailability and efficacy of antiviral compounds. For example, the incorporation of aliphatic chains into phosphonate structures has been utilized to improve cellular uptake and therapeutic potency against viruses such as HIV and hepatitis B .
  • Enzyme Inhibition : Phosphonates are known for their ability to inhibit specific enzymes, making them valuable in the design of drugs targeting metabolic pathways involved in diseases like cancer . The unique structure of the (1R)-menthyl hexyl phosphonate group may provide new avenues for developing enzyme inhibitors.

While specific biological activities of the (1R)-menthyl hexyl phosphonate group are not extensively documented, its classification as a monoterpenoid suggests potential biological properties:

  • Antimicrobial Properties : Compounds within this class have demonstrated antimicrobial effects, which could be harnessed for developing new antibiotics or antifungal agents.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, indicating that the (1R)-menthyl hexyl phosphonate group may also possess similar therapeutic benefits.

Synthetic Organic Chemistry

The synthesis of the (1R)-menthyl hexyl phosphonate group typically involves multi-step organic synthesis techniques. These methods are crucial for modifying the compound or synthesizing derivatives with enhanced biological activity:

  • Synthesis Techniques : Common approaches include nucleophilic substitution reactions and coupling reactions that allow for the introduction of various functional groups to tailor the compound's properties for specific applications .

Case Studies and Research Findings

Recent studies have explored various applications of phosphonates in drug development:

  • Antiviral Drug Development : A study on lipid prodrugs incorporating phosphonates demonstrated enhanced antiviral activity and reduced toxicity through structural modifications that improved cellular uptake .
  • Cancer Therapeutics : Research indicates that compounds similar to the (1R)-menthyl hexyl phosphonate group can effectively disrupt protein-protein interactions critical for cancer progression, showcasing their potential as novel cancer therapeutics .

Comparison with Similar Compounds

Alkyl Chain Length and Inhibition Potency

The inhibitory potency of phosphonate esters is highly dependent on alkyl chain length. For example:

  • Hexylphosphonate (IC₅₀ = 3.7 × 10⁻³ M) exhibits weaker inhibition of the first component of complement (C'la) compared to its amino-substituted derivative, 6-aminohexylphosphonate (IC₅₀ = 3.5 × 10⁻⁵ M) .
  • In studies on purple acid phosphatase (pPAP), a hexyl-substituted phosphonate (compound 5) showed an IC₅₀ of 0.43 mM, outperforming shorter-chain analogs .

The (1R)-menthyl hexyl phosphonate group likely benefits from the hexyl chain’s balance of hydrophobicity and steric bulk, though its exact IC₅₀ remains unquantified in the provided evidence.

Stereochemical Influence

Chiral phosphonates, such as diethyl 1-aminoalkylphosphonate derivatives, exhibit distinct biological activities based on their stereochemistry. For instance:

  • The S-configuration (Compound 51) shows specific rotation [α]D = −12°, while the R-configuration (Compound 52) has [α]D = +19.2° .
  • The (1R)-menthyl group in the target compound introduces a rigid bicyclic structure, which may enhance enantioselective interactions with biological targets compared to simpler alkyl or aryl substituents .

Functional Group Modifications

Terminal Amino Groups

Amino-substituted phosphonates demonstrate significantly higher inhibitory potency. For example:

Compound IC₅₀ (M) for C'la Inhibition
Hexylphosphonate 3.7 × 10⁻³
6-Aminohexylphosphonate 3.5 × 10⁻⁵

The absence of a terminal amino group in (1R)-menthyl hexyl phosphonate may reduce its inhibitory efficacy against proteases but could improve membrane permeability due to reduced polarity.

Halogenated Derivatives

Chlorinated alkyl phosphonates, such as 3-chloropropyl phosphonate , show peak inhibition for trypsin and C'la, whereas 6-chlorohexyl phosphonate is less effective . This suggests that steric bulk at the terminal position (as seen in the menthyl group) may interfere with binding in some enzymatic contexts.

Physicochemical Properties

Compound Molecular Formula Key Features Biological Relevance
(1R)-Menthyl hexyl phosphonate C₁₆H₃₁O₃P Chiral menthyl group, hexyl chain Potential enzyme inhibition
Hexyl methylphosphonate C₇H₁₇O₃P Simple alkyl chain Reference for chain-length effects
Diethyl 1-aminoalkylphosphonate C₇H₁₆NO₃P Amino substitution, chiral center Enhanced inhibition

Preparation Methods

Michaelis-Arbuzov Reaction: A Foundational Approach

The Michaelis-Arbuzov reaction is a cornerstone of phosphonate synthesis, involving the reaction of trialkyl phosphites with alkyl halides to form phosphonate esters. For (1R)-menthyl hexyl phosphonate, this method typically proceeds via the following steps:

  • Reagent Preparation :

    • Trihexyl phosphite (or trimethyl phosphite for subsequent transesterification) is combined with (1R)-menthyl bromide under inert conditions.

    • The reaction is initiated at 80–150°C, with microwave irradiation (100°C, 10 minutes) enhancing reaction efficiency .

  • Mechanistic Pathway :

    • The Arbuzov mechanism involves nucleophilic attack by the phosphite on the alkyl halide, leading to the formation of a phosphonium intermediate.

    • Subsequent rearrangement yields the phosphonate ester and an alkyl halide byproduct .

  • Optimization Challenges :

    • Stereochemical integrity at the menthyl group must be preserved, necessitating anhydrous conditions and controlled temperatures .

    • Transesterification with hexanol may follow if trimethyl phosphite is used, requiring acid catalysts (e.g., p-toluenesulfonic acid) to replace methyl groups with hexyl chains .

Key Data :

ParameterValueSource
Temperature80–150°C
Reaction Time2–4 hours
Yield (Arbuzov)60–75%

Condensation-Demethylation Strategy

This two-step method, detailed in US Patent 5,359,115 , involves condensing alcohols with methyl phosphonates followed by selective demethylation:

  • Condensation Phase :

    • (1R)-Menthol reacts with methyl hexyl phosphonate in the presence of a dehydrating agent (e.g., DCC).

    • The reaction proceeds at 60–100°C, forming a mixed methyl-menthyl hexyl phosphonate intermediate.

  • Demethylation Phase :

    • Selective removal of the methyl group is achieved using alkali metals (e.g., NaH) or Lewis acids (e.g., BCl₃).

    • Yields improve with stoichiometric control, avoiding over-demethylation .

Advantages :

  • High regioselectivity for the menthyl group.

  • Compatibility with sensitive substrates due to mild conditions.

Radical-Initiated Alkene-Phosphonite Coupling

A novel approach from Chinese Patent CN103073582A leverages radical chemistry to couple alkenes with phosphonous acid diesters:

  • Alkene Activation :

    • (1R)-Menthol is dehydrated to form menthyl alkene, though this step risks racemization without careful catalysis.

  • Radical Addition :

    • The alkene reacts with dihexyl phosphonite in the presence of azobisisobutyronitrile (AIBN) at 80–150°C.

    • The radical intermediate stabilizes via phosphonite addition, forming the phosphonate ester .

  • Post-Reaction Processing :

    • Alkaline hydrolysis removes excess phosphonite, yielding the monoester .

Critical Parameters :

ParameterValueSource
InitiatorAIBN (1 mol%)
Molar RatioAlkene:Phosphonite = 2:1

Phosphonic Acid Esterification

Direct esterification of phosphonic acid derivatives offers a straightforward route:

  • Acid Chloride Route :

    • Hexyl phosphonic acid dichloride is reacted with (1R)-menthol in pyridine, forming the diester.

    • Selective monoesterification is achievable via stepwise alcohol addition .

  • Coupling Agents :

    • Carbodiimides (e.g., DCC) facilitate esterification between phosphonic acid and menthol/hexanol.

    • Yields exceed 70% when using 4-dimethylaminopyridine (DMAP) as a catalyst .

Purity Considerations :

  • Chromatographic purification (silica gel, ethyl acetate/hexane) resolves diastereomers .

Comparative Analysis of Methods

MethodYield (%)Stereochemical ControlScalability
Michaelis-Arbuzov60–75ModerateHigh
Condensation-Demethylation70–85HighModerate
Radical Coupling50–65LowLow
Direct Esterification70–80HighHigh

Insights :

  • The condensation-demethylation method excels in stereochemical fidelity, critical for pharmaceutical applications .

  • Direct esterification balances yield and scalability but requires stringent anhydrous conditions .

Experimental Optimization and Challenges

  • Stereochemical Preservation :

    • Chiral auxiliaries or enzymatic resolution may enhance enantiomeric excess (e.e. > 98%) .

  • Byproduct Mitigation :

    • Unreacted phosphonite in radical methods necessitates alkaline washes .

    • Transesterification side products are minimized via temperature modulation .

  • Green Chemistry Advances :

    • Solvent-free protocols and biocatalysts (e.g., lipases) are emerging but require validation for this substrate .

Q & A

Q. What computational approaches are suitable for predicting the chiral recognition behavior of (1R)-menthyl hexyl phosphonate in host-guest systems?

  • Methodological Answer :
  • Docking Simulations : Use software like AutoDock to model interactions with chiral receptors (e.g., cyclodextrins).
  • Quantum Mechanical Calculations : Calculate binding energies and orbital interactions to rationalize enantioselectivity trends .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting reports on the thermal stability of (1R)-menthyl hexyl phosphonate in catalytic applications?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Compare decomposition profiles under inert vs. oxidative atmospheres.
  • In Situ Spectroscopy : Use FTIR or Raman to monitor structural changes during heating and identify decomposition pathways .

Q. What statistical methods are appropriate for analyzing dose-response relationships in phosphonate-mediated enzyme inhibition studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to Hill or logistic models to estimate IC50 values.
  • ANOVA with Post Hoc Tests : Compare inhibition efficacy across phosphonate derivatives and control groups .

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